molecular formula C14H8Cl2O4S2 B14414583 Benzoic acid, 4,4'-dithiobis[2-chloro- CAS No. 81542-91-8

Benzoic acid, 4,4'-dithiobis[2-chloro-

Cat. No.: B14414583
CAS No.: 81542-91-8
M. Wt: 375.2 g/mol
InChI Key: IAEHCOFKTNPYRR-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4'-dithiobis[2-chloro-] (IUPAC name: 4,4'-Disulfanediylbis(2-chlorobenzoic acid)) is a halogenated aromatic compound characterized by two benzoic acid moieties linked via a disulfide (-S-S-) bridge at the para positions (4,4'), each bearing a chlorine substituent at the ortho position (2-chloro). The disulfide bridge imparts redox-sensitive properties, enabling applications in polymer chemistry, drug delivery systems, and biochemical assays . While direct data on this compound are sparse in the provided evidence, structural analogs and related halogenated benzoic acids offer insights into its behavior.

Properties

CAS No.

81542-91-8

Molecular Formula

C14H8Cl2O4S2

Molecular Weight

375.2 g/mol

IUPAC Name

4-[(4-carboxy-3-chlorophenyl)disulfanyl]-2-chlorobenzoic acid

InChI

InChI=1S/C14H8Cl2O4S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20)

InChI Key

IAEHCOFKTNPYRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4,4’-dithiobis[2-chloro-] typically involves the reaction of 4-chlorobenzoic acid with a disulfide compound under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the disulfide linkage .

Industrial Production Methods: Industrial production of this compound may involve catalytic oxidation processes or other advanced synthetic techniques to ensure high yield and purity. The use of catalysts such as vanadium pentoxide or manganese and cobalt acetates can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4,4’-dithiobis[2-chloro-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoic acid, 4,4’-dithiobis[2-chloro-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-dithiobis[2-chloro-] involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Key Analogs :

  • Benzoic acid, 2,2'-dithiobis[4-chloro-] (CAS 19993-65-8): Features a disulfide bridge at the ortho positions (2,2') and chlorine at the para positions. This positional isomer may exhibit distinct solubility and reactivity due to steric hindrance near the carboxyl groups .

Table 1: Structural Comparison of Dithiobis-Linked Benzoic Acid Derivatives

Compound Name CAS Number Substituent Positions Key Features
4,4'-Dithiobis[2-chlorobenzoic acid] Not explicitly listed 4,4' (S-S), 2-Cl Para-linked disulfide; ortho-chloro
2,2'-Dithiobis[4-chlorobenzoic acid] 19993-65-8 2,2' (S-S), 4-Cl Ortho-linked disulfide; para-chloro
2,2'-Dithiobis[5-chlorobenzoic acid] 69135-70-2 2,2' (S-S), 5-Cl Ortho-linked disulfide; meta-chloro

Functional Group Variations

  • 4,4'-Methylenebis[2-chlorobenzoic acid] : Replacing the disulfide bridge with a methylene (-CH₂-) group (as in ) eliminates redox sensitivity but enhances hydrolytic stability. This compound (CAS 101-14-4) is used in epoxy resins and coatings due to its rigidity .
  • 5,5'-Dithiobis(2-Nitrobenzoic Acid) (DTNB): A well-studied analog (CAS 69-78-3) with nitro substituents. DTNB is a thiol-reactive agent in Ellman’s assay, highlighting how electron-withdrawing groups (e.g., -NO₂ vs. -Cl) modulate reactivity .

Halogenation Effects

  • 2,4-Dichlorobenzoic Acid (CAS 50-84-0): Lacking the disulfide bridge, this compound is less reactive but widely used as a pesticide intermediate. Its LogP (0.481, ) suggests moderate hydrophobicity, whereas the disulfide-linked analogs may exhibit higher LogP due to reduced polarity .
  • Hexachlorobiphenyls : Fully halogenated biphenyls () demonstrate extreme environmental persistence, suggesting that partial halogenation (as in the target compound) balances reactivity with biodegradability .

Environmental and Industrial Relevance

  • Persistence : Chlorinated benzoic acids are often resistant to microbial degradation (), but the disulfide bridge may introduce cleavage pathways under reducing conditions .
  • Supplier Data: Limited commercial availability (e.g., only 1 supplier for 2,2'-dithiobis[4-chloro-], ) suggests niche applications, possibly in specialty polymers or agrochemicals .

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